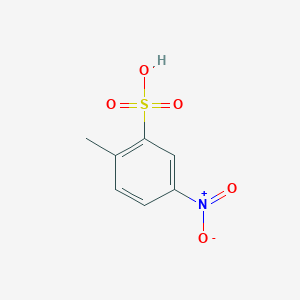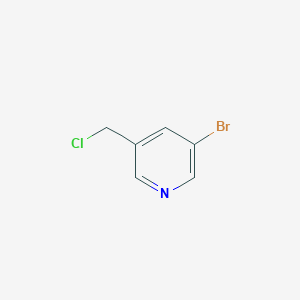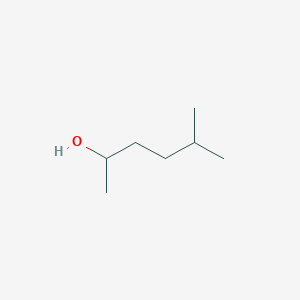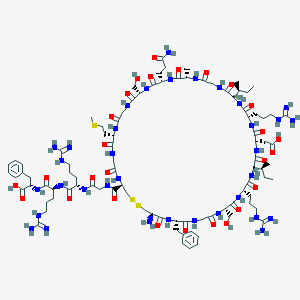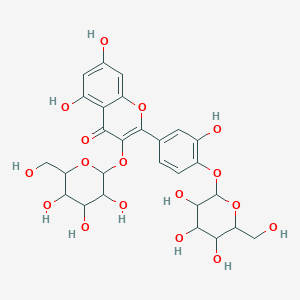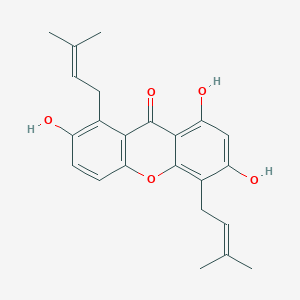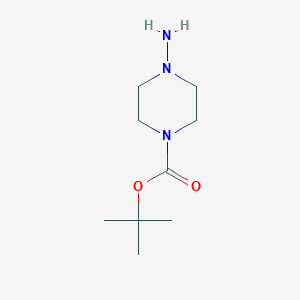
4-cloro-2-(1H-imidazol-1-il)pirimidina
Descripción general
Descripción
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine (4-Cl-IP) is an important organic compound that has a variety of applications in the field of biochemistry and medicine. 4-Cl-IP is a heterocyclic compound containing a nitrogen-containing ring and a chlorine atom. It has been widely used in the synthesis of drugs, in the study of biochemical pathways, and in the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se han sintetizado y evaluado derivados de “4-cloro-2-(1H-imidazol-1-il)pirimidina” para determinar su potencial antimicrobiano. Estos compuestos han demostrado eficacia contra una gama de cepas bacterianas, incluyendo Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae y Salmonella typhi . La presencia del anillo imidazol contribuye a la capacidad del compuesto para interferir con el crecimiento y la replicación de las células microbianas.
Propiedades antioxidantes
La investigación indica que los derivados de imidazol exhiben actividades antioxidantes significativas. Estas propiedades son cruciales en el desarrollo de agentes terapéuticos que pueden proteger al cuerpo del estrés oxidativo, el cual está implicado en varias enfermedades crónicas .
Aplicaciones antitumorales y anticancerígenas
Los compuestos que contienen la parte imidazol, como “this compound”, se han estudiado por sus propiedades antitumorales. Algunos derivados han mostrado actividades inhibitorias moderadas a altas contra líneas celulares tumorales como HepG2, SK-OV-3, NCI-H460 y BEL-7404, al tiempo que exhiben citotoxicidades más bajas contra líneas celulares normales . Esta toxicidad selectiva es valiosa en el tratamiento del cáncer, ya que minimiza el daño a las células sanas.
Actividad antiinflamatoria
El anillo imidazol es una estructura central en muchos fármacos antiinflamatorios. Los derivados de “this compound” pueden poseer propiedades antiinflamatorias, lo que los convierte en candidatos potenciales para el tratamiento de enfermedades inflamatorias .
Síntesis de nuevos fármacos
El núcleo imidazol es fundamental en la síntesis de nuevos fármacos. Su versátil estructura química permite la creación de una amplia gama de compuestos farmacológicamente activos. “this compound” sirve como un intermediario clave en el desarrollo de varios agentes terapéuticos .
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular de “this compound” y sus derivados han apoyado su potencial como antioxidantes y agentes antimicrobianos. Estos estudios ayudan a comprender la interacción entre el compuesto y las proteínas diana, proporcionando información sobre el diseño de medicamentos más efectivos .
Mecanismo De Acción
Target of Action
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a compound that contains an imidazole ring, which is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of the imidazole ring in the structure of this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-imidazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQGLKJULMYXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442380 | |
| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114834-04-7 | |
| Record name | 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114834-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



